Spiro[3.3]heptane Core Versus Benzene: Lipophilicity Reduction in Drug-Like Context
The spiro[3.3]heptane core, which constitutes the rigid scaffold of the target compound, reduces calculated lipophilicity (clogP) by 0.8 log units relative to a meta-substituted benzene ring when incorporated into the anticancer drug sonidegib [1]. This magnitude of lipophilicity reduction is consistent with the broader class effect observed for spiro[3.3]heptanes and is valuable for improving ADME profiles.
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | Spiro[3.3]heptane analog trans-76: clogP = 6.0 (scaffold representative) |
| Comparator Or Baseline | Sonidegib (meta-benzene): clogP = 6.8 |
| Quantified Difference | ΔclogP = −0.8 (spiro[3.3]heptane vs. benzene) |
| Conditions | clogP calculated for sonidegib vs. its spiro[3.3]heptane analogs trans-76 and cis-76 |
Why This Matters
A 0.8-unit lipophilicity reduction can lower the risk of off-target binding, phospholipidosis, and CYP-mediated metabolism, making the scaffold inherently more developable.
- [1] Prysiazhniuk, K.; Datsenko, O. P.; Polishchuk, O.; et al. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angew. Chem. Int. Ed. 2024, 63, e202316557. View Source
